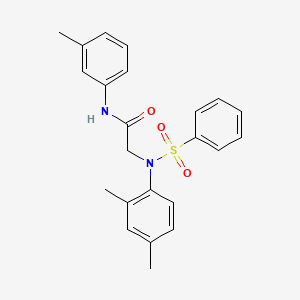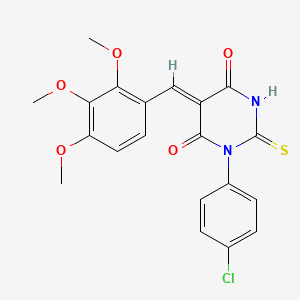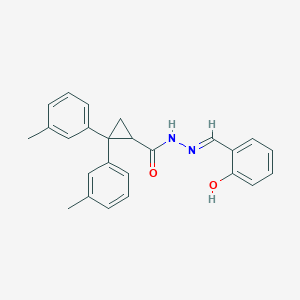
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPG belongs to the family of N-arylsulfonyl glycine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDACs are overexpressed in cancer cells, and their inhibition by N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide leads to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the growth of cancer cells by inducing apoptosis, inhibiting the migration and invasion of cancer cells, and reducing the expression of angiogenic factors. N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It has a high purity and is stable under normal laboratory conditions. N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and can be obtained in large quantities. However, N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation. N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a therapeutic agent for the treatment of cancer and other diseases. The use of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies is also an area of interest. Finally, the elucidation of the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on gene expression and epigenetic modifications is an important area of research.
Applications De Recherche Scientifique
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is in the field of cancer research. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-8-7-9-20(15-17)24-23(26)16-25(22-13-12-18(2)14-19(22)3)29(27,28)21-10-5-4-6-11-21/h4-15H,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFBITFYVGCANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dimethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(acetylamino)-7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3732324.png)


![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3732348.png)
![1-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732354.png)
![3,5-bis{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B3732374.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B3732379.png)
![N~1~-(4-chlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732387.png)
![2-[(3-methoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3732396.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3732402.png)
![2-(2-methylphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3732412.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B3732416.png)
![N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B3732419.png)
![{2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3732430.png)